acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Brand Name:
Vulcanchem
CAS No.:
170749-59-4
VCID:
VC0061527
InChI:
InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4)
SMILES:
CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Molecular Formula:
C21H25N3O4
Molecular Weight:
383.448
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
CAS No.: 170749-59-4
Cat. No.: VC0061527
Molecular Formula: C21H25N3O4
Molecular Weight: 383.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170749-59-4 |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.448 |
| IUPAC Name | acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate |
| Standard InChI | InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4) |
| Standard InChI Key | DCGRISOXIFQLPD-UHFFFAOYSA-N |
| SMILES | CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator